

Spectroscopic data (NMR, IR, MS) of (1,4-Dioxan-2-yl)methanol

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Compound of Interest

Compound Name: (1,4-Dioxan-2-yl)methanol

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A Comprehensive Technical Guide to the Spectroscopic Data of (1,4-Dioxan-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for (1,4-dioxan-2-yl)methanol. The information is presented in a structured format to facilitate easy reference and comparison, catering to the needs of researchers and professionals in drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the known spectroscopic data for (1,4-dioxan-2-yl)methanol. Due to the limited availability of experimental data for this specific compound, information for the parent compound, 1,4-dioxane, is included for contextual reference where appropriate.

¹H NMR (Nuclear Magnetic Resonance) Data

Table 1: ¹H NMR Spectroscopic Data for (S)-(1,4-Dioxan-2-yl)methanol

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
3.85-3.67	m	-	5H
3.66-3.57	m	-	2H
3.55	dd	11.7, 5.9	1H
3.46	dd	11.1, 10.0	1H
1.75	s	-	1H (hydroxyl proton)

Solvent: Chloroform-d Instrument: 500 MHz NMR Spectrometer[1]

¹³C NMR (Nuclear Magnetic Resonance) Data

Experimental ¹³C NMR data for **(1,4-dioxan-2-yl)methanol** is not readily available in the searched literature. For reference, the ¹³C NMR spectrum of the parent compound, 1,4-dioxane, shows a single peak due to the high symmetry of the molecule, with all four carbon atoms being chemically equivalent.

Table 2: ¹³C NMR Spectroscopic Data for 1,4-Dioxane (Parent Compound)

Chemical Shift (δ) ppm	Solvent
66.7	p-Dioxane-d8
68.11	methanol-d4

IR (Infrared) Spectroscopy Data

An experimental IR spectrum for **(1,4-dioxan-2-yl)methanol** has not been identified in the reviewed sources. However, the spectrum is expected to exhibit characteristic absorptions for C-H, C-O, and O-H functional groups. For reference, the IR spectrum of 1,4-dioxane shows prominent peaks corresponding to C-H stretching and C-O stretching vibrations.

Table 3: Characteristic IR Absorptions for Related Functional Groups

Functional Group	Characteristic Absorption Range (cm ⁻¹)
O-H Stretch (Alcohol)	3200-3600 (broad)
C-H Stretch (Alkane)	2850-3000
C-O Stretch (Ether/Alcohol)	1050-1260

MS (Mass Spectrometry) Data

While a full experimental mass spectrum for **(1,4-dioxan-2-yl)methanol** is not available, predicted collision cross-section values for various adducts have been calculated.

Table 4: Predicted Mass Spectrometry Data for **(1,4-Dioxan-2-yl)methanol** Adducts[2]

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	119.07027	121.4
[M+Na] ⁺	141.05221	126.9
[M-H] ⁻	117.05572	124.4
[M+NH ₄] ⁺	136.09682	140.3
[M+K] ⁺	157.02615	129.2
[M+H-H ₂ O] ⁺	101.06026	116.4

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are representative of standard analytical practices and can be adapted for the analysis of **(1,4-dioxan-2-yl)methanol**.

NMR Spectroscopy

A sample of (S)-**(1,4-dioxan-2-yl)methanol** is dissolved in a deuterated solvent, such as Chloroform-d (CDCl₃). The solution is then transferred to an NMR tube. ¹H and ¹³C NMR

spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard.

IR Spectroscopy

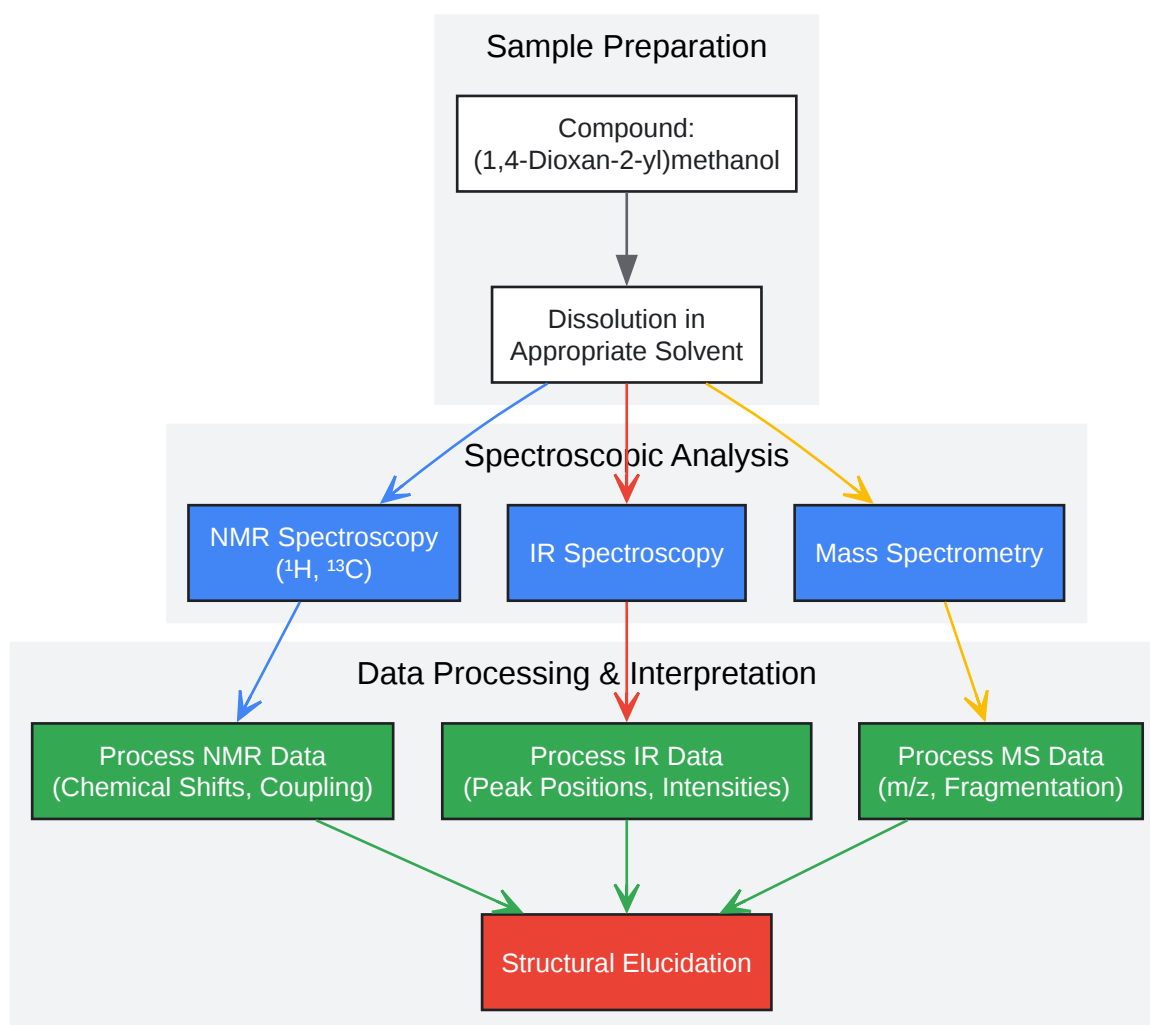
For a liquid sample like **(1,4-dioxan-2-yl)methanol**, the IR spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where a drop of the sample is placed directly on the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques. For a compound like **(1,4-dioxan-2-yl)methanol**, Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) are common methods. In ESI-MS, the sample is dissolved in a suitable solvent and infused into the mass spectrometer. In GC-MS, the sample is first vaporized and separated on a GC column before entering the mass spectrometer. The resulting mass-to-charge ratios (m/z) of the molecular ion and fragment ions are detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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Caption: Generalized workflow for spectroscopic analysis.

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References

- 1. (2S)-1,4-Dioxan-2-yl-methanol | 406913-93-7 [amp.chemicalbook.com]

- 2. PubChemLite - (1,4-dioxan-2-yl)methanol (C₅H₁₀O₃) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of (1,4-Dioxan-2-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041635#spectroscopic-data-nmr-ir-ms-of-1-4-dioxan-2-yl-methanol]

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